(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a nitro-substituted pyridyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include amines, substituted aromatic compounds, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can be compared with other compounds that have similar functional groups, such as:
- 2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-2-PROPENAMIDE
- 2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-BUTENAMIDE
Uniqueness
The uniqueness of (E)-2-CYANO-3-{4-[(5-NITRO-2-PYRIDYL)OXY]PHENYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H18N4O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-(5-nitropyridin-2-yl)oxyphenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C20H18N4O5/c21-11-15(20(25)23-13-18-2-1-9-28-18)10-14-3-6-17(7-4-14)29-19-8-5-16(12-22-19)24(26)27/h3-8,10,12,18H,1-2,9,13H2,(H,23,25)/b15-10+ |
InChI Key |
UWBRMAXVXNACRF-XNTDXEJSSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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